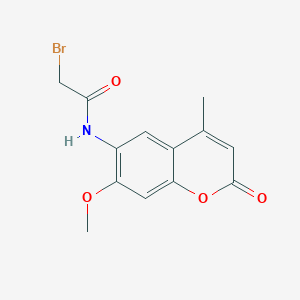
9-Bromo-betamethasone 17-Valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-betamethasone 17-Valerate is a synthetic glucocorticoid compound with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a widely used corticosteroid in the treatment of various inflammatory and autoimmune conditions. The addition of a bromine atom at the 9th position and a valerate ester at the 17th position enhances its pharmacological activity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-betamethasone 17-Valerate involves multiple steps, starting from betamethasone. The key steps include bromination at the 9th position and esterification at the 17th position. The bromination is typically carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position. The esterification involves reacting betamethasone with valeric acid or its derivatives in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-betamethasone 17-Valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: The bromine atom at the 9th position can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield halogenated derivatives .
Aplicaciones Científicas De Investigación
9-Bromo-betamethasone 17-Valerate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the formulation of topical creams and ointments for the treatment of inflammatory skin conditions.
Industry: The compound is used in the development of pharmaceutical formulations and as a quality control standard in the production of corticosteroid medications
Mecanismo De Acción
The mechanism of action of 9-Bromo-betamethasone 17-Valerate involves binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses. The compound also stabilizes cell membranes and reduces capillary permeability, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: The parent compound with similar anti-inflammatory properties but without the bromine and valerate modifications.
Dexamethasone: Another potent glucocorticoid with a different chemical structure but similar pharmacological effects.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions
Uniqueness
9-Bromo-betamethasone 17-Valerate is unique due to the presence of the bromine atom and valerate ester, which enhance its stability and pharmacological activity. These modifications result in a more potent and longer-lasting anti-inflammatory effect compared to its parent compound, betamethasone .
Propiedades
Fórmula molecular |
C27H37BrO6 |
|---|---|
Peso molecular |
537.5 g/mol |
Nombre IUPAC |
[(8S,9S,10S,13S,14S,16S,17R)-9-bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H37BrO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21?,24-,25-,26+,27-/m0/s1 |
Clave InChI |
ZXWKBCLFZIAICV-OKQDNKMNSA-N |
SMILES isomérico |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC([C@@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)O)C)C)C(=O)CO |
SMILES canónico |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


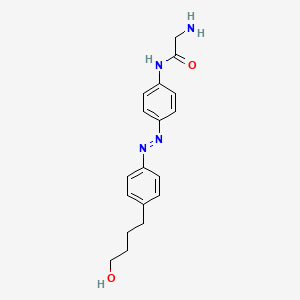
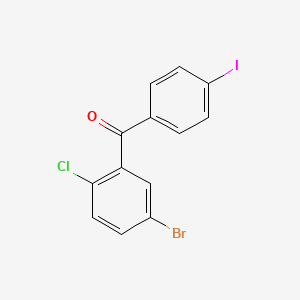
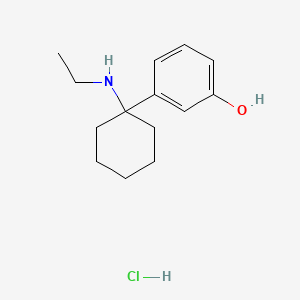
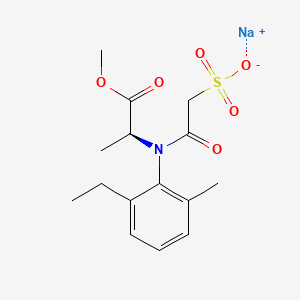
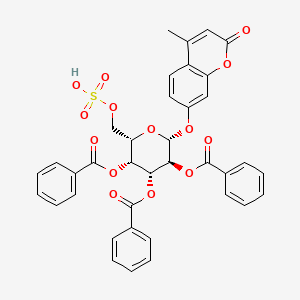
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
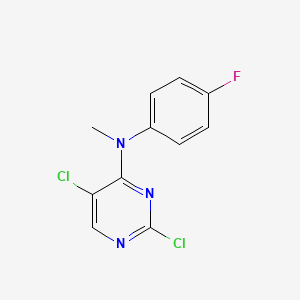
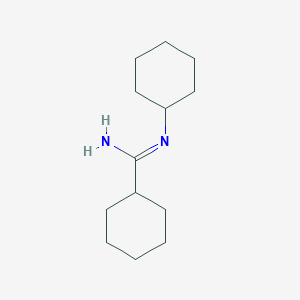
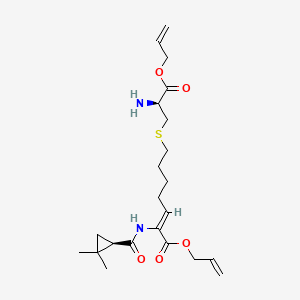
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
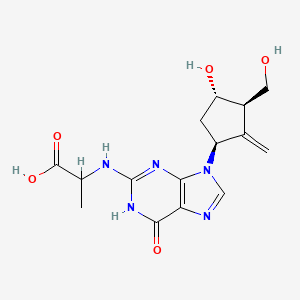
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)
